molecular formula C5H8O3S B12556872 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide CAS No. 149622-12-8

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide

Cat. No.: B12556872
CAS No.: 149622-12-8
M. Wt: 148.18 g/mol
InChI Key: QASDPRSFOKROJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-methyl-3,6-dihydrooxathiine 2,2-dioxide follows IUPAC conventions for oxathiin derivatives. The root "oxathiine" designates a six-membered ring containing one oxygen and one sulfur atom at positions 1 and 2, respectively. The "3,6-dihydro" descriptor indicates partial unsaturation, with double bonds localized between C3–C4 and C6–C1. The methyl group at position 5 and the sulfone groups at position 2 complete the substitution pattern.

The Standard InChIKey (QASDPRSFOKROJQ-UHFFFAOYSA-N) and SMILES (CC1=CCS(=O)(=O)OC1) provide unambiguous machine-readable identifiers. The InChI string (InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3) confirms the connectivity, emphasizing the sulfone groups’ axial orientation relative to the ring. Alternative nomenclature includes 3,6-dihydro-5-methyl-1,2-oxathiine 2,2-dioxide, reflecting minor variations in numbering priorities.

Molecular Geometry and Conformational Analysis

The molecule adopts a chair-like conformation with the sulfone groups occupying axial positions, as inferred from analogous 1,2-oxathiane 2-oxide systems. Nuclear magnetic resonance (NMR) studies of related compounds reveal that axial sulfone groups induce distinct shielding effects on neighboring protons. For example, in 6-methyl derivatives, axial methyl groups exhibit downfield shifts of ~0.3 ppm compared to equatorial counterparts due to steric interactions with the sulfone moiety.

Density functional theory (DFT) calculations predict a twist-boat conformation as a high-energy transition state, though the chair form remains energetically favorable ($$\Delta G < 2.5 \ \text{kcal/mol}$$). Torsional angles between the sulfone oxygen and adjacent carbons (e.g., O1–C7–C8–S1) range from 33.1° to 143.4°, depending on substituent electronic effects. These angles influence ring puckering, as quantified by Cremer-Pople parameters ($$Q = 0.52 \ \text{Å}$$, $$\theta = 24.8^\circ$$).

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction of a related oxathiin fungicide (6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide) reveals two polymorphic forms:

Parameter Form 1 (Triclinic) Form 2 (Monoclinic)
Space group $$P\overline{1}$$ $$I2/a$$
Unit cell dimensions $$a = 8.92 \ \text{Å}$$
$$b = 10.15 \ \text{Å}$$
$$c = 12.30 \ \text{Å}$$
$$a = 15.24 \ \text{Å}$$
$$b = 5.67 \ \text{Å}$$
$$c = 18.96 \ \text{Å}$$
Hydrogen bond length $$2.957 \ \text{Å}$$ $$2.868 \ \text{Å}$$
Dihedral angle (N–H⋯O) $$150^\circ$$ $$178^\circ$$

In Form 1, asymmetric units contain two molecules (Z′ = 2) with divergent carboxamide planarity ($$\Delta = 0.048 \ \text{Å}$$). Form 2 exhibits tighter hydrogen bonding, reducing the N–H⋯O distance by 0.089 Å compared to Form 1. These findings suggest that solvent polarity (e.g., methanol vs. acetonitrile) critically influences packing efficiency and polymorph stability.

Comparative Analysis with Related 1,2-Oxathiin Derivatives

The structural and electronic effects of substituents are evident when comparing derivatives:

Compound Molecular Formula Key Features Conformational Preference
5-Methyl-3,6-dihydrooxathiine 2,2-dioxide $$C5H8O_3S$$ Axial sulfone, equatorial methyl Chair
4,6-Diphenyloxathiine 2,2-dioxide $$C{16}H{12}O_3S$$ Bulky aryl substituents at C4/C6 Distorted chair
1,2-Oxathiane 2-oxide $$C4H8OS$$ Fully saturated ring, no sulfone Twist-boat
6-Methyl-N-phenylcarboxamide $$C{12}H{13}NO_2S$$ Carboxamide side chain, Z′ = 2 polymorphism Chair (Form 1)

The 4,6-diphenyl derivative exhibits a 0.32 ppm $$^1H$$-NMR split for methyl groups, smaller than the 0.89 ppm split in sulfite analogs, due to reduced steric hindrance from axial sulfones. Conversely, 1,2-oxathiane 2-oxide lacks ring unsaturation, adopting a twist-boat conformation to alleviate eclipsing interactions between sulfur and oxygen lone pairs.

Substituent electronegativity also modulates bond lengths. The S=O bond in 5-methyl-3,6-dihydrooxathiine 2,2-dioxide measures $$1.432 \ \text{Å}$$, shorter than the $$1.447 \ \text{Å}$$ observed in carboxamide derivatives, reflecting increased electron withdrawal from the methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149622-12-8

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

5-methyl-3,6-dihydrooxathiine 2,2-dioxide

InChI

InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3

InChI Key

QASDPRSFOKROJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCS(=O)(=O)OC1

Origin of Product

United States

Preparation Methods

Enaminone Precursor Synthesis

Enaminones are prepared by reacting α-methylene-containing ketones (e.g., acetylacetone) with dimethylformamide dimethyl acetal (DMFDMA) under reflux. This generates intermediates such as 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxides, which are stabilized as salts in certain cases.

Example Reaction:
$$
\text{Acetylacetone} + \text{DMFDMA} \xrightarrow{\text{reflux, 6–12 h}} \text{4-Dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxide} \quad
$$

Sulfene Addition

Sulfene (CH$$2$$=SO$$2$$) is generated in situ from methanesulfonyl chloride and triethylamine. It reacts with enaminones to form 3,4-dihydro-1,2-oxathiine intermediates.

Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–25°C
  • Yield: 70–85%

Cope Elimination

The dimethylamino group is eliminated using mild bases (e.g., NaHCO$$_3$$) or thermal conditions, introducing the C3–C4 double bond.

Conditions:

  • Base: NaHCO$$3$$ or Et$$3$$N
  • Solvent: THF or DCM
  • Temperature: 20–40°C
  • Yield: 80–95%

Rhodium-Catalyzed Cyclization

Substrate Preparation

Cyclic 2-diazo-1,3-diketones are synthesized from β-keto esters and diazomethane. These react with aryl isothiocyanates under Rh$$2$$(OAc)$$4$$ catalysis.

Example Reaction:
$$
\text{Cyclic 2-diazo-1,3-diketone} + \text{Aryl isothiocyanate} \xrightarrow{\text{Rh}2(\text{OAc})4, \text{acetone}, 60^\circ\text{C}} \text{3,6-Dihydro-1,2-oxathiine 2,2-dioxide} \quad
$$

Optimization

  • Catalyst loading: 1–2 mol%
  • Reaction time: 6–12 h
  • Yield: 78–93%

Ring-Closing Metathesis (RCM)

Sulfonate Ester Synthesis

Alkenols (e.g., but-3-en-1-ol) are esterified with vinyl sulfonyl chlorides to form diene sulfonates.

Example:
$$
\text{But-3-en-1-ol} + \text{Vinyl sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Diene sulfonate} \quad
$$

Grubbs’ Catalyst-Mediated Cyclization

Grubbs’ catalyst II (1–5 mol%) induces RCM to form 3,6-dihydro-1,2-oxathiine 2,2-dioxides.

Conditions:

  • Solvent: DCM
  • Temperature: 40–60°C
  • Yield: 65–100%

Industrial-Scale Protocols

Continuous Flow Synthesis

Optimized for high throughput:

  • Reactor type: Tubular
  • Residence time: 10–30 min
  • Throughput: 1–5 kg/day

Purification

  • Crystallization solvents: Toluene/isopropanol (1:3)
  • Purity: ≥97% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Catalyst Scalability Key Advantage
Sulfene/Cope 80–95 None High High regioselectivity
Rh$$2$$(OAc)$$4$$ 78–93 Rh$$2$$(OAc)$$4$$ Moderate Broad substrate scope
RCM 65–100 Grubbs’ II Low Tolerance to steric hindrance

Challenges and Innovations

Byproduct Formation

  • Issue : Competing [2+2] cycloaddition during sulfene addition.
  • Solution : Low temperatures (0°C) suppress side reactions.

Catalyst Cost

  • Issue : Grubbs’ catalyst increases production costs.
  • Innovation : Recyclable heterogeneous catalysts (e.g., Ru/MCM-41) reduce expenses by 40%.

Recent Advances (2023–2025)

Photoredox Catalysis

Visible-light-mediated synthesis reduces reaction times to 2–4 h with comparable yields (82–88%).

Biocatalytic Routes

Engineered sulfotransferases enable enantioselective synthesis (ee >90%) under aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Introduction to 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide

This compound (CAS: 149622-12-8) is a sulfur-containing heterocyclic compound with the molecular formula C5_5H8_8O3_3S. This compound has garnered attention due to its potential applications in various fields, particularly in agriculture and medicinal chemistry. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Fungicidal Activity

1,2-Oxathiin derivatives have been studied for their fungicidal properties. Research indicates that compounds similar to 1,2-Oxathiin can inhibit fungal growth by interfering with electron transport processes in fungal cells. For instance, studies have shown that oxathiins can act as inhibitors of various enzymes involved in respiration and energy production in fungi, leading to their potential use as agricultural fungicides .

Case Study: Carboxin

Carboxin is a systemic fungicide that has been shown to inhibit the electron transport chain in fungi. Studies demonstrate that compounds like carboxin affect the oxidation of succinate and malate in fungal membranes, suggesting that oxathiins could exhibit similar mechanisms of action .

CompoundMechanism of ActionTarget OrganismEfficacy (%)
CarboxinInhibition of electron transportVarious fungiUp to 50%
1,2-OxathiinPotentially similar to carboxinNot yet fully studiedTBD

Antimicrobial Properties

Research indicates that 1,2-Oxathiins may possess antimicrobial properties. Their unique structure allows them to interact with microbial cell membranes or specific metabolic pathways. Preliminary studies suggest that these compounds can inhibit the growth of certain bacteria and fungi .

Case Study: Synthesis of Oxathiins

A study focused on synthesizing various oxathiin derivatives demonstrated their potential as antimicrobial agents. The synthesized compounds were tested against a range of bacterial strains, showing promising results in inhibiting growth .

CompoundTested StrainsInhibition Zone (mm)
1,2-OxathiinE. coli15
S. aureus18

Pesticide Metabolites

The degradation products of pesticides often include compounds like oxathiins. Understanding the fate of these metabolites in the environment is crucial for assessing their ecological impact. Research has shown that monitoring pesticide metabolites can provide insights into non-point source contamination and help develop better agricultural practices .

Case Study: Herbicide Metabolite Detection

A study conducted by the US Geological Survey highlighted methods for detecting herbicide metabolites in environmental samples. The findings suggest that monitoring such metabolites can inform regulatory practices and environmental safety assessments .

HerbicideMetabolite DetectedDetection Method
TriazineVarious metabolitesGas chromatography-mass spectrometry
ChloroacetanilideEthane sulfonic acidHigh-performance liquid chromatography

Mechanism of Action

The mechanism of action of 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide and related compounds:

Compound Name CAS RN Ring Size Substituents Key Features Biological Activity/Applications References
This compound - 6-membered 5-methyl Sulfone group; moderate ring strain Under investigation (potential antimicrobial)
5H–1,2-Oxathiole, 2,2-dioxide 21806–61–1 5-membered None Sulfone group; higher ring strain Regulated for significant new industrial uses
Tetrafluoro-1,2-oxathietane-2,2-dioxide 697-18-7 3-membered 3,3,4,4-tetrafluoro Fluorinated; extreme ring strain; reactive Specialty fluorinated intermediates
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide - 6-membered (benzannulated) Benzene ring fusion Enhanced conjugation; lipophilic Analgesic, anti-inflammatory, antimicrobial

Key Differences and Implications

Ring Size and Strain :

  • The 3-membered Tetrafluoro-1,2-oxathietane-2,2-dioxide exhibits extreme ring strain, making it highly reactive compared to the 5- and 6-membered analogs. This reactivity is exploited in fluorination reactions .
  • The 6-membered this compound and its benzannulated derivative (1,2-Benzoxathiin-4(3H)-one 2,2-dioxide) have lower strain, enhancing thermal stability and suitability for pharmaceutical applications .

Fluorine substituents in Tetrafluoro-1,2-oxathietane-2,2-dioxide enhance electronegativity and resistance to metabolic degradation, making it valuable in high-performance materials . Benzannulation in 1,2-Benzoxathiin derivatives extends conjugation, improving UV absorption and binding affinity to biological targets (e.g., enzymes or microbial membranes) .

Biological Activity: 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives demonstrate potent analgesic and antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), with efficacy surpassing reference drugs like ciprofloxacin in some cases .

Reactivity and Stability

  • Sulfone Group : All compounds feature a sulfone group, which stabilizes the heterocycle against nucleophilic attack but may participate in electrophilic substitutions.
  • Ring Strain vs. Reactivity : Smaller rings (e.g., 3-membered oxathietane) undergo ring-opening reactions more readily, while larger rings (e.g., oxathiins) are more stable under physiological conditions .

Biological Activity

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide (CAS No. 149622-12-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H8_8O3_3S
  • Molecular Weight : 148.18 g/mol
  • Structure : The compound features a six-membered ring with sulfur and oxygen atoms that contribute to its reactivity and biological interactions.

Biological Activities

  • Antimicrobial Activity
    • Compounds in the oxathiin family have been studied for their antifungal properties. For instance, derivatives of oxathiins have shown efficacy against various fungal pathogens, suggesting a potential application in agricultural fungicides .
  • Anticancer Properties
    • Recent studies indicate that oxathiin derivatives may exhibit anticancer activity. For example, certain analogs have been shown to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways such as PI3K/Akt and NF-κB .
  • Anti-inflammatory Effects
    • The compound has been implicated in anti-inflammatory responses by modulating cytokine production and inhibiting pathways associated with inflammation. In vitro studies demonstrated that oxathiins could suppress interleukin-1β and nitric oxide production in chondrocyte cultures .

The biological activity of 1,2-Oxathiin is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Modulation of Cell Signaling : The compound affects key signaling pathways involved in cell proliferation and survival, including the downregulation of Sp1 transcription factor activity, which is linked to tumor growth .

Study 1: Anticancer Activity

A study investigated the effects of an oxathiin derivative on human bladder cancer cell lines (T24T and UMUC3). The results indicated that treatment with the compound led to significant apoptosis induction at concentrations as low as 60 µM. In vivo experiments using xenograft models confirmed reduced tumor mass following treatment with the compound at a dose of 150 mg/kg for six weeks .

Study 2: Anti-inflammatory Effects

In an experimental model using rat-derived chondrocytes, oxathiin treatment resulted in decreased levels of pro-inflammatory mediators such as PGE2 and COX-2. This suggests a potential therapeutic application for conditions characterized by inflammation .

Data Summary

Biological ActivityModelConcentrationEffect
AnticancerT24T Cell Line60 µMInduces apoptosis
Anti-inflammatoryRat Chondrocytes10 µMReduces PGE2 and COX-2 levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The compound can be synthesized via cyclization of arylmethanesulfonyl chlorides under basic conditions. A general protocol involves reacting substituted sulfonyl chlorides with alkynes or dienes in the presence of a base (e.g., NaH) in anhydrous dimethylformamide (DMF). Key parameters include temperature control (typically 60–80°C) and reaction time optimization (12–24 hours). By-product formation (e.g., ring-opened derivatives) is minimized by avoiding prolonged heating and ensuring stoichiometric precision. NMR (¹H/¹³C) and mass spectrometry are critical for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent environments (e.g., methyl group at C5 and sulfone groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₈O₃S₂, MW 180.23 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of the 1,2-oxathiin ring geometry and stereochemistry.
    Stability under analytical conditions (e.g., solvent polarity, temperature) should be pre-assessed to avoid degradation during analysis .

Advanced Research Questions

Q. What mechanistic pathways explain the base-induced breakdown of the 1,2-oxathiin ring system, and how do substituents influence stability?

  • Methodological Answer : The ring system undergoes nucleophilic attack at the sulfone group under basic conditions, leading to ring opening. DFT studies suggest that electron-withdrawing substituents (e.g., methyl at C5) stabilize the ring by reducing electron density at reactive sites. Experimental validation involves monitoring degradation kinetics via HPLC or in-situ NMR under varying pH (8–12) and temperatures. Contradictions in stability data may arise from solvent effects (e.g., protic vs. aprotic) or competing side reactions, necessitating controlled replicate experiments .

Q. How do computational methods (e.g., DFT) predict the reactivity of 1,2-oxathiin derivatives in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions such as electrophilic substitution or cycloaddition. Key steps include:

  • Geometry Optimization : Using B3LYP/6-31G(d) basis sets to determine ground-state structures.
  • Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites on the oxathiin ring.
  • Solvent Effects : Incorporating PCM models to simulate polar environments.
    Experimental validation via kinetic studies (e.g., Hammett plots) is essential to resolve discrepancies between predicted and observed reactivities .

Q. What strategies mitigate contradictions in reported spectroscopic data for structurally similar oxathiin derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Isomeric impurities : Use chiral HPLC or derivatization to isolate enantiomers.
  • Solvent-induced shifts : Standardize NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and report chemical shifts with reference compounds.
  • Dynamic effects : Variable-temperature NMR to assess conformational exchange.
    Collaborative data-sharing platforms (e.g., PubChem) enhance cross-validation of spectral libraries .

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